molecular formula C21H25FN2O B258971 1-(4-tert-Butylbenzoyl)-4-(4-fluorophenyl)piperazine

1-(4-tert-Butylbenzoyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B258971
M. Wt: 340.4 g/mol
InChI Key: FNOWPNOAMOZEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-Butylbenzoyl)-4-(4-fluorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a 4-tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-Butylbenzoyl)-4-(4-fluorophenyl)piperazine typically involves the reaction of 4-tert-butylbenzoyl chloride with 4-(4-fluorophenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylbenzoyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-tert-Butylbenzoyl)-4-(4-fluorophenyl)piperazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It may be used in the development of new pharmaceuticals or as a tool compound in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials. Its unique chemical structure allows it to be incorporated into polymers or other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 1-(4-tert-Butylbenzoyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (4-tert-Butyl-phenyl)-[4-(4-chloro-phenyl)-piperazin-1-yl]-methanone
  • (4-tert-Butyl-phenyl)-[4-(4-bromo-phenyl)-piperazin-1-yl]-methanone
  • (4-tert-Butyl-phenyl)-[4-(4-methyl-phenyl)-piperazin-1-yl]-methanone

Uniqueness

What sets 1-(4-tert-Butylbenzoyl)-4-(4-fluorophenyl)piperazine apart from similar compounds is the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique among its analogs.

Properties

Molecular Formula

C21H25FN2O

Molecular Weight

340.4 g/mol

IUPAC Name

(4-tert-butylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H25FN2O/c1-21(2,3)17-6-4-16(5-7-17)20(25)24-14-12-23(13-15-24)19-10-8-18(22)9-11-19/h4-11H,12-15H2,1-3H3

InChI Key

FNOWPNOAMOZEDS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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